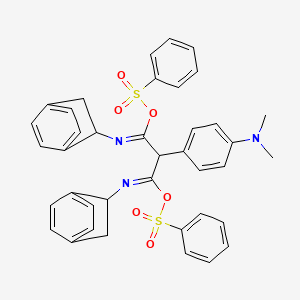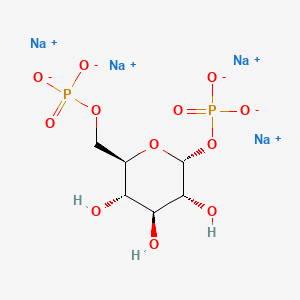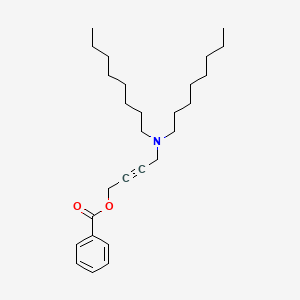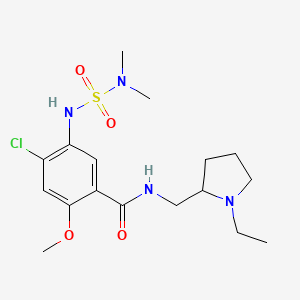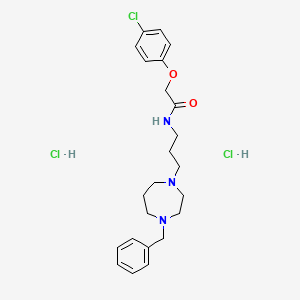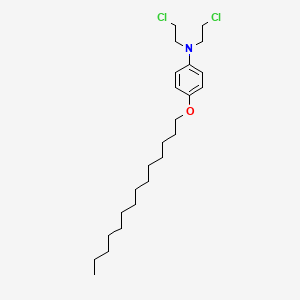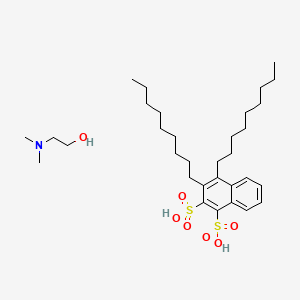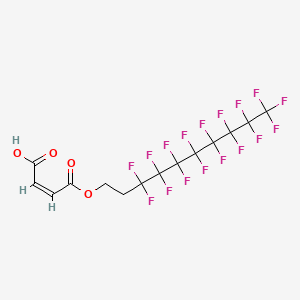
Tri-Sil BT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-Sil BT, also known as Tri-Sil TBT, is a catalyzed silylation reagent formulation used for the derivatization of hydroxyl groups. It is composed of trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. This reagent is typically employed in gas chromatography to form trimethylsilyl ethers from hydroxyl-containing compounds .
Méthodes De Préparation
The preparation of Tri-Sil BT involves mixing trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. The mixture is then heated at 60-80°C for 6-24 hours to ensure complete reaction. This formulation is designed to react with hydroxyl groups in a short period of time, forming trimethylsilyl ethers .
Analyse Des Réactions Chimiques
Tri-Sil BT primarily undergoes silylation reactions, where it reacts with hydroxyl groups to form trimethylsilyl ethers. The reaction typically occurs at 60-80°C and is catalyzed by the components of the reagent. The major products formed from these reactions are trimethylsilyl ethers, which are more volatile and suitable for gas chromatography analysis .
Applications De Recherche Scientifique
Tri-Sil BT is widely used in scientific research for the derivatization of hydroxyl-containing compounds. Its applications include:
Chemistry: Used in gas chromatography to improve the volatility and stability of hydroxyl-containing compounds.
Biology: Employed in the analysis of biological samples to derivatize hydroxyl groups in biomolecules.
Medicine: Utilized in the analysis of pharmaceutical compounds to enhance their detection and quantification.
Industry: Applied in various industrial processes where the derivatization of hydroxyl groups is required.
Mécanisme D'action
The mechanism of action of Tri-Sil BT involves the silylation of hydroxyl groups. The trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane components react with hydroxyl groups to form trimethylsilyl ethers. This reaction increases the volatility and stability of the hydroxyl-containing compounds, making them more suitable for gas chromatography analysis .
Comparaison Avec Des Composés Similaires
Tri-Sil BT can be compared with other silylation reagents such as:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A strong silylation reagent used for derivatizing carbohydrates and steroids.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another silylation reagent used for derivatizing hydroxyl groups.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Commonly used for silylation of amino acids and other polar compounds.
This compound is unique due to its specific formulation and the ability to react with hydroxyl groups at relatively mild conditions, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
101660-04-2 |
|---|---|
Formule moléculaire |
C11H30ClNOSi3 |
Poids moléculaire |
312.07 g/mol |
Nom IUPAC |
chloro(trimethyl)silane;trimethylsilyl N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H21NOSi2.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-5(2,3)4/h1-7H3;1-3H3 |
Clé InChI |
OZXZOQMYFITMFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


